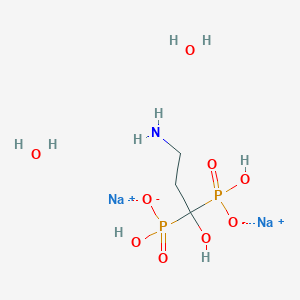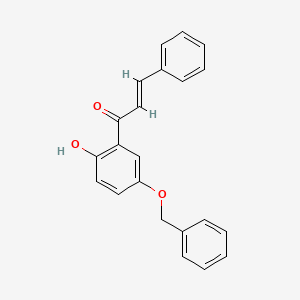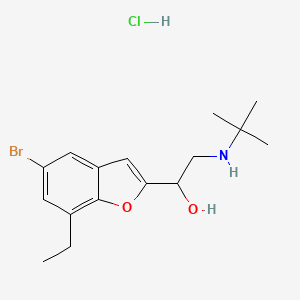
DISODIUM PAMIDRONATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium Pamidronate is a bisphosphonate available in 30 mg, 60 mg, or 90 mg vials for intravenous administration . It is used for the treatment of moderate or severe hypercalcemia associated with malignancy, with or without bone metastases . The principal pharmacologic action of pamidronate disodium is inhibition of bone resorption .
Synthesis Analysis
Pamidronate Disodium is synthesized by combining pamidronic acid and sodium hydroxide . A study has shown that a new amide bond was formed between the hydroxyl end groups of the synthesized copolymer carriers and an amine group of pamidronate .Molecular Structure Analysis
The molecular formula of this compound is C3H9NO7P2Na2 . It is soluble in water and in 2N sodium hydroxide, sparingly soluble in 0.1N hydrochloric acid and in 0.1N acetic acid, and practically insoluble in organic solvents .Chemical Reactions Analysis
A study has shown that the physico-chemical properties of the copolymer matrices depend on the kinetic release of PAM from the synthesized branched copolymer conjugate-coated hydroxyapatite granules doped with selenite ions . Another study has developed an HPLC method with pre-column derivatization for the determination of this compound for injection .Physical And Chemical Properties Analysis
This compound is a white-to-practically-white powder . It is soluble in water and in 2N sodium hydroxide, sparingly soluble in 0.1N hydrochloric acid and in 0.1N acetic acid, and practically insoluble in organic solvents .Aplicaciones Científicas De Investigación
Treatment of Resorptive Bone Disease : Disodium pamidronate is effective in various conditions characterized by pathologically enhanced bone turnover. These include Paget's disease, hypercalcemia of malignancy, osteolytic bone metastasis, steroid-induced osteoporosis, and idiopathic osteoporosis. It's particularly effective in restoring normocalcaemia in patients with hypercalcemia of malignancy associated with bone metastases (Fitton & McTavish, 1991).
Use in Juvenile Osteoporosis : Intravenous this compound has shown positive results in children with vertebral osteoporosis, providing rapid pain relief and significant increases in lumbar spine bone density (Shaw, Boivin, & Crabtree, 2000).
Sclerosis of Lytic Metastatic Bone Lesions : It's reported to induce sclerosis of lytic bone metastases in patients with various cancers, leading to improved quality of life (Tanaka, Fushimi, Fuji, & Ford, 2004).
Treatment of Tubulointerstitial Nephritis with Fanconi Syndrome : Intravenous pamidronate is used in cases of tubulointerstitial nephritis with Fanconi syndrome, although this application should be closely monitored due to potential renal toxicity (Buysschaert, Cosyns, Barreto, & Jadoul, 2003).
Anti-myeloma Activity : Studies indicate significant reduction in marrow plasmacytosis and plasma cell labeling index in patients with progressive myeloma, demonstrating its potential anti-myeloma effects (Dhodapkar et al., 1998).
Treatment of Diffuse Sclerosing Osteomyelitis of the Mandible : It has been found to alleviate pain, swelling, and improve mouth opening in patients with diffuse sclerosing osteomyelitis of the mandible (Li, Jia, An, & Zhang, 2020).
Management of Bone Pain Due to Malignancy : this compound plays a significant role in the prevention of skeletal complications and relief of pain in patients with metastatic bone disease due to various cancers (Groff et al., 2001).
Treatment of Hypercalcemia Secondary to Acute Vitamin D Intoxication : It has been successfully used to treat acute, severe hypercalcemia secondary to iatrogenic vitamin D poisoning (Lee & Lee, 1998).
Primary Prevention of Glucocorticoid-Induced Osteoporosis : Early intermittent intravenous administration of this compound can effectively prevent glucocorticoid-induced osteoporosis, as assessed by bone mineral density measurements (Boutsen et al., 1997).
Treatment of Bone Metastases in Patients with Breast Cancer : It has been evaluated as a palliative treatment for bone metastases in patients with breast cancer, showing potential benefits (Glover et al., 1994).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Pamidronate Disodium is being studied in the treatment of other types of cancer . It is also being used in the prevention of bone loss after liver transplantation . Furthermore, it is being used in the treatment of bone damage caused by certain types of cancer such as breast cancer or bone marrow cancer .
Propiedades
IUPAC Name |
disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11NO7P2.2Na.2H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;2*1H2/q;2*+1;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAMKQBOELBRBL-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H13NNa2O9P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)




![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)




![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)